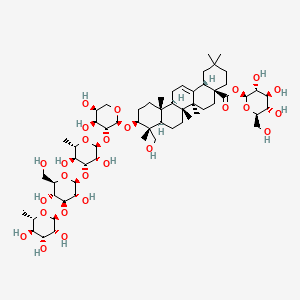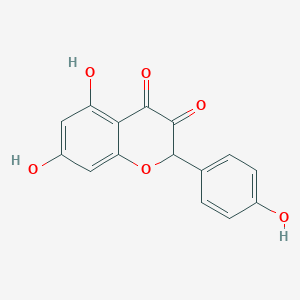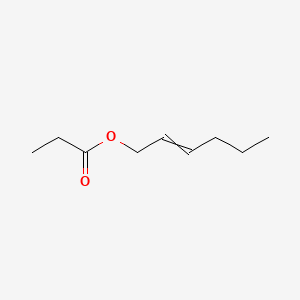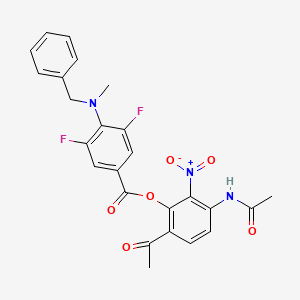
3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as acetamido, acetyl, nitro, benzyl, methylamino, and difluorobenzoate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate typically involves multiple steps, each requiring specific reagents and conditions:
Acetylation: The acetyl groups can be introduced via acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The acetamido group can be formed through an amidation reaction, where an amine reacts with an acyl chloride.
Benzylation and Methylation: The benzyl and methyl groups can be introduced through alkylation reactions using benzyl chloride and methyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of amines from nitro groups.
Reduction: Formation of alcohols from acetyl groups.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industrial Applications: Potential use in the development of advanced polymers or coatings with enhanced properties.
作用機序
The mechanism of action of 3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
- 3-Acetamido-6-acetyl-2-nitrophenyl 4-(dimethylamino)benzoate
- 3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzylamino)benzoate
- 3-Acetamido-6-acetyl-2-nitrophenyl 4-(methylamino)benzoate
Comparison
Compared to similar compounds, 3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate is unique due to the presence of both benzyl and methyl groups on the amino moiety, as well as the difluorobenzoate group. These structural features may confer distinct chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to specific targets.
特性
分子式 |
C25H21F2N3O6 |
|---|---|
分子量 |
497.4 g/mol |
IUPAC名 |
(3-acetamido-6-acetyl-2-nitrophenyl) 4-[benzyl(methyl)amino]-3,5-difluorobenzoate |
InChI |
InChI=1S/C25H21F2N3O6/c1-14(31)18-9-10-21(28-15(2)32)23(30(34)35)24(18)36-25(33)17-11-19(26)22(20(27)12-17)29(3)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,28,32) |
InChIキー |
CPELRHANEAJYQU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])OC(=O)C2=CC(=C(C(=C2)F)N(C)CC3=CC=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147025.png)
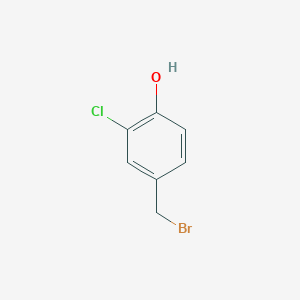
![methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate](/img/structure/B15147034.png)
amine](/img/structure/B15147044.png)
![Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate](/img/structure/B15147049.png)

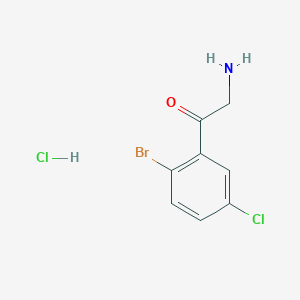
![2-[2,4-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B15147087.png)
